

Ruboxistaurin long-term safety profile validation studies

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Compound Focus: Ruboxistaurin hydrochloride

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Long-Term Safety Profile of Ruboxistaurin

The table below summarizes the key safety findings from long-term clinical studies on Ruboxistaurin (RBX).

Study Duration & Focus	Reported Safety Findings	Source/Study Details
Median 33-39 months (Kidney safety in diabetic retinopathy trials) [1]	No significant difference in serious kidney outcomes vs. placebo. Outcomes included: doubling of serum creatinine (6.0%), progression to advanced chronic kidney disease (4.1%), and death (4.1%).	Population: 1,157 patients with diabetic eye disease. Design: Analysis of three long-term trials. [1]
≥6 months (Safety in Diabetic Peripheral Neuropathy) [2]	Safety data was reported in only 2 out of 6 analyzed studies. In these, reported side effects were not related to RBX, and the drug was considered safe. [2]	Design: Systematic review of Randomized Controlled Trials (RCTs) up to August 2012. [2]
1 year (Pilot study for Diabetic Nephropathy) [3]	A pilot study previously suggested RBX could decrease albuminuria (protein in urine) and stabilize kidney function in macroalbuminuric patients. [3]	

Experimental Protocols in Key Studies

The safety data comes from high-quality clinical trials. Here are the methodological details for the key studies cited:

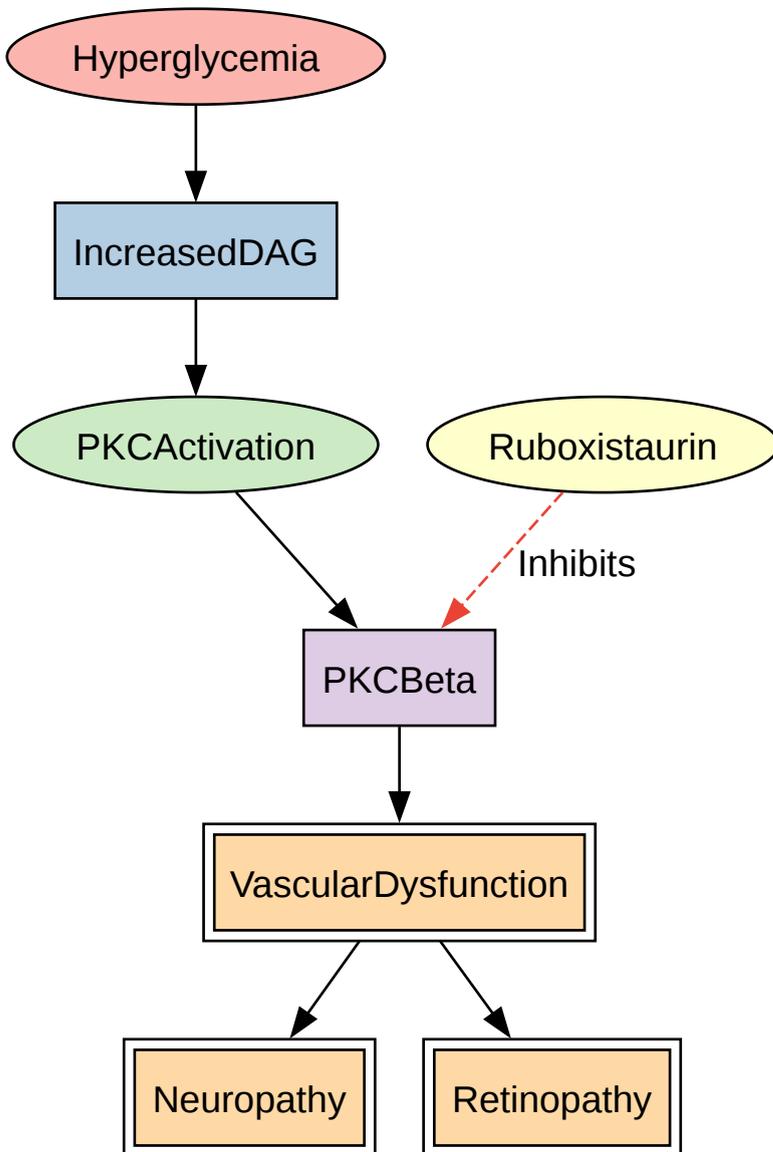
- **Source of Safety Data:** The primary safety data comes from a pooled analysis of three large, **randomized, double-masked, placebo-controlled trials**—the gold standard in clinical research [1].
- **Participant Population:** The studies enrolled a total of 1,157 patients with diabetic eye disease (retinopathy). At the start, participants had an average estimated glomerular filtration rate (eGFR) of 81.6 ± 26.0 mL/min per 1.73 m² [1].
- **Intervention and Follow-up:** Patients were given either Ruboxistaurin or a placebo for a median duration ranging from 33 to 39 months. Kidney function was actively monitored throughout this period [1].
- **Primary Safety Endpoints:** The study specifically tracked hard clinical outcomes, including:
 - Doubling of serum creatinine level.
 - Progression to advanced chronic kidney disease (CKD stages 4-5).
 - Death from any cause [1].
- **Statistical Analysis:** The frequency of these kidney outcomes was compared between the Ruboxistaurin and placebo groups to determine if there was a statistically significant difference [1].

Mechanism of Action and Disposition

Understanding the drug's mechanism and how the body processes it is crucial for contextualizing its safety profile.

Signaling Pathway

Ruboxistaurin is a highly selective inhibitor of the protein kinase C beta (PKC- β) isoform [3]. The pathway it targets can be summarized as follows:



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Pharmacokinetics

Knowledge of how a drug is processed by the body (pharmacokinetics) informs its safety, especially in patients with organ dysfunction.

- **Metabolism:** Ruboxistaurin is primarily metabolized by the liver enzyme **CYP3A4** into an equipotent metabolite, N-desmethyl ruboxistaurin [2] [3].
- **Half-life:** The combined half-life of ruboxistaurin and its main metabolite is approximately 24 hours, allowing for once-daily dosing [2].

- **Excretion:** The primary excretion route is via the **feces**, with renal (kidney) elimination playing only a minor role. This pharmacokinetic profile suggested that renal impairment might not preclude its use [2] [4].

Important Context and Status of Development

It is critical for researchers to note the following:

- **Lack of Recent Data:** The most recent identified clinical study in the search results is from 2013, and the drug is not mentioned in a 2025 review of cutting-edge diabetic neuropathy research [2] [5].
- **Discontinuation of Development:** One source explicitly states that the development of Ruboxistaurin was "halted for business and regulatory reasons" [3]. It has not received FDA approval for clinical use.

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